molecular formula C15H25BN2O4S B13990361 N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

Cat. No.: B13990361
M. Wt: 340.3 g/mol
InChI Key: STXXWRKUAFYIKE-UHFFFAOYSA-N
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Description

N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a sulfonamide group and a boronate ester, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the boronate ester can participate in reversible covalent interactions with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is unique due to its combination of a pyridine ring, sulfonamide group, and boronate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H25BN2O4S

Molecular Weight

340.3 g/mol

IUPAC Name

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C15H25BN2O4S/c1-7-18(8-2)23(19,20)13-9-12(10-17-11-13)16-21-14(3,4)15(5,6)22-16/h9-11H,7-8H2,1-6H3

InChI Key

STXXWRKUAFYIKE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)N(CC)CC

Origin of Product

United States

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